molecular formula C10H13NO3 B13209626 2-Methyl-3-(propan-2-yloxy)pyridine-4-carboxylic acid

2-Methyl-3-(propan-2-yloxy)pyridine-4-carboxylic acid

Cat. No.: B13209626
M. Wt: 195.21 g/mol
InChI Key: MWMFKLAQXOQIRL-UHFFFAOYSA-N
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Description

2-Methyl-3-(propan-2-yloxy)pyridine-4-carboxylic acid is an organic compound with the molecular formula C10H13NO3 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(propan-2-yloxy)pyridine-4-carboxylic acid typically involves the reaction of 2-methyl-3-hydroxypyridine-4-carboxylic acid with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(propan-2-yloxy)pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the propan-2-yloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-3-(propan-2-yloxy)pyridine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(propan-2-yloxy)pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpyridine-4-carboxylic acid: Similar structure but lacks the propan-2-yloxy group.

    4-Methylpyridine-3-carboxylic acid: Different substitution pattern on the pyridine ring.

    2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid: Contains an imidazole ring fused to the pyridine ring.

Uniqueness

2-Methyl-3-(propan-2-yloxy)pyridine-4-carboxylic acid is unique due to the presence of the propan-2-yloxy group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain molecular targets and provide distinct properties compared to other similar compounds.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

2-methyl-3-propan-2-yloxypyridine-4-carboxylic acid

InChI

InChI=1S/C10H13NO3/c1-6(2)14-9-7(3)11-5-4-8(9)10(12)13/h4-6H,1-3H3,(H,12,13)

InChI Key

MWMFKLAQXOQIRL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1OC(C)C)C(=O)O

Origin of Product

United States

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